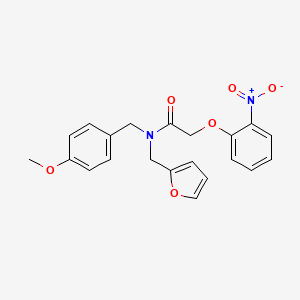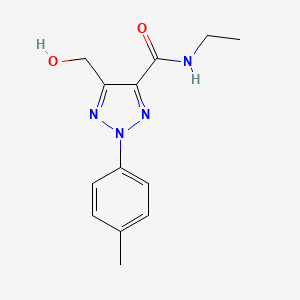![molecular formula C24H23ClN4O4S B11384879 1-(4-chlorophenyl)-4-oxo-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11384879.png)
1-(4-chlorophenyl)-4-oxo-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,4-dihydropyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-CHLOROPHENYL)-4-OXO-N-(3-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL)-1,4-DIHYDROPYRIDAZINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. Its unique structure, which includes a chlorophenyl group, a dihydropyridazine ring, and a carbamoyl-substituted cyclopentathiophene, makes it an interesting subject for study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-CHLOROPHENYL)-4-OXO-N-(3-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL)-1,4-DIHYDROPYRIDAZINE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the dihydropyridazine ring, the introduction of the chlorophenyl group, and the attachment of the carbamoyl-substituted cyclopentathiophene moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis procedures, with additional considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-CHLOROPHENYL)-4-OXO-N-(3-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL)-1,4-DIHYDROPYRIDAZINE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
1-(4-CHLOROPHENYL)-4-OXO-N-(3-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL)-1,4-DIHYDROPYRIDAZINE-3-CARBOXAMIDE has several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a subject for studying reaction mechanisms.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(4-CHLOROPHENYL)-4-OXO-N-(3-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL)-1,4-DIHYDROPYRIDAZINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(4-CHLOROPHENYL)-4-OXO-N-(3-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL)-1,4-DIHYDROPYRIDAZINE-3-CARBOXAMIDE include other dihydropyridazine derivatives and carbamoyl-substituted thiophenes. These compounds share structural similarities but may differ in their chemical properties and biological activities.
Uniqueness
The uniqueness of 1-(4-CHLOROPHENYL)-4-OXO-N-(3-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL)-1,4-DIHYDROPYRIDAZINE-3-CARBOXAMIDE lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C24H23ClN4O4S |
|---|---|
Molecular Weight |
499.0 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-4-oxo-N-[3-(oxolan-2-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]pyridazine-3-carboxamide |
InChI |
InChI=1S/C24H23ClN4O4S/c25-14-6-8-15(9-7-14)29-11-10-18(30)21(28-29)23(32)27-24-20(17-4-1-5-19(17)34-24)22(31)26-13-16-3-2-12-33-16/h6-11,16H,1-5,12-13H2,(H,26,31)(H,27,32) |
InChI Key |
LOVOHWZHBZJSHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=C(SC3=C2CCC3)NC(=O)C4=NN(C=CC4=O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-Methylphenoxy)-1-{2-[2-(piperidin-1-yl)ethyl]piperidin-1-yl}ethanone](/img/structure/B11384802.png)
![2-Methylpropyl 4-[5-amino-4-(1,3-benzothiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzoate](/img/structure/B11384809.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]propanamide](/img/structure/B11384810.png)
![N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide](/img/structure/B11384820.png)
![1-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-prop-2-en-1-yl-3-propylurea](/img/structure/B11384822.png)
![N-{5-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]pentyl}acetamide](/img/structure/B11384825.png)

![5-fluoro-3-methyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B11384840.png)
![N-(2-chlorobenzyl)-2-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B11384846.png)
![5-chloro-N-(4-ethylphenyl)-2-[(2-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B11384850.png)
![1-(4-fluorophenyl)-4-oxo-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11384861.png)
![4-butyl-6-chloro-9-(4-fluorobenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11384863.png)

